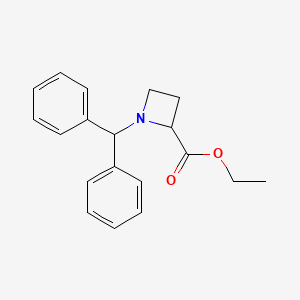

Ethyl 1-benzhydrylazetidine-2-carboxylate

描述

Ethyl 1-benzhydrylazetidine-2-carboxylate is a chemical compound with the molecular formula C19H21NO2 It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzhydrylazetidine-2-carboxylate typically involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.

化学反应分析

Esterification Reactions

Ethyl esters of azetidine carboxylic acids are typically synthesized via alcoholysis or acid-catalyzed esterification of carboxylic acids. While the exact ethyl ester is not explicitly detailed in the sources, methyl esters (e.g., methyl 1-benzhydrylazetidine-3-carboxylate) are prepared using iodomethane and potassium carbonate in polar aprotic solvents like DMF .

Analogous Reaction Conditions for Methyl Esters

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Iodomethane | DMF | 20°C | 20.5 h | 80.8% | |

| Potassium carbonate | DMF | 20°C | 20.5 h | 80.8% |

For ethyl esters, similar conditions could apply with ethanol instead of methanol, though direct evidence is lacking.

Hydrolysis to Carboxylic Acids

Ethyl esters can be hydrolyzed to their corresponding carboxylic acids using sodium hydroxide in protic solvents like methanol or THF. For example, methyl 1-benzhydrylazetidine-3-carboxylate is hydrolyzed to the carboxylic acid under basic conditions :

Reaction :

Methyl ester → Carboxylic acid

Using NaOH in MeOH/THF at room temperature for 1.5 h, followed by acidification (HCl) .

Key Observations

-

Deprotection : The benzhydryl group (a protecting group) remains intact during hydrolysis.

-

Purity : The product is isolated via pH adjustment and filtration .

Fluorination

While not directly applied to ethyl esters, fluorination of azetidine derivatives (e.g., tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate) uses reagents like TBAF or HF/trimethylamine . This suggests potential for fluorination at the azetidine ring or ester side chain.

Reduction and Hydrogenolysis

Hydrogenolysis of azetidine derivatives (e.g., N-benzhydrylazetidine) removes protecting groups. For example, palladium catalysts (e.g., Pd/C ) under hydrogen pressure (40–80 psi) achieve deprotection .

Protection Strategies

Boc (tert-butoxycarbonyl) protection of carboxylic acids is common in azetidine synthesis. For instance, Boc anhydride with triethylamine is used to protect carboxylates, enabling selective functionalization .

Stability and Reactivity Considerations

-

Ester Hydrolysis : Ethyl esters are less reactive than methyl esters toward acid/base hydrolysis, requiring harsher conditions (e.g., concentrated NaOH or HCl) .

-

Azetidine Ring Reactivity : Azetidines are highly strained, making them prone to ring-opening under acidic or nucleophilic conditions. Protecting groups (e.g., benzhydryl) stabilize the ring during synthesis .

NMR and Mass Spectrometry

For methyl 1-benzhydrylazetidine-3-carboxylate:

-

¹H NMR (CDCl₃) : δ 3.26–3.44 ppm (azetidine protons), 3.69 ppm (methyl ester), 7.16–7.41 ppm (aromatic protons) .

Ethyl esters would exhibit similar aromatic signals but differ in ester proton regions (e.g., ethyl groups at ~1.2–1.5 ppm).

科学研究应用

Medicinal Chemistry

Ethyl 1-benzhydrylazetidine-2-carboxylate exhibits potential as a pharmacological agent due to its structural properties. Its derivatives have been investigated for various biological activities, including analgesic and anti-inflammatory effects.

Analgesic Properties

Research indicates that compounds related to this compound possess analgesic properties. A comparative study highlighted that certain derivatives showed significant analgesic effects, outperforming established drugs like Piroxicam and Meloxicam in specific assays . The mechanism of action is believed to involve modulation of pain pathways, although further studies are needed to elucidate the precise mechanisms.

Anti-inflammatory Effects

In addition to analgesia, derivatives of this compound have demonstrated anti-inflammatory activity. For example, pharmacological tests on related compounds showed moderate anti-inflammatory effects in animal models . This suggests potential therapeutic applications in treating conditions characterized by inflammation.

Agricultural Applications

This compound and its derivatives have been explored for use in agriculture, particularly in plant growth regulation.

Plant Growth Regulants

The compound has been identified as a precursor for synthesizing azetidine-3-carboxylic acid derivatives, which exhibit plant growth regulant properties. These derivatives can selectively sterilize the male parts of plants, making them valuable in controlling plant reproduction and enhancing crop yields . This application is particularly relevant in the development of hybrid crops.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that yield various derivatives with distinct biological activities. The synthetic routes typically include:

- Reaction of benzhydrylamine with epichlorohydrin to form key intermediates.

- Subsequent transformations to introduce carboxylic acid functionalities.

These synthetic pathways not only facilitate the production of this compound but also enable the generation of structurally related compounds with potentially enhanced biological activities .

Pharmacological Testing

A notable case study involved the pharmacological evaluation of a series of this compound derivatives in animal models. The study assessed their analgesic and anti-inflammatory effects compared to standard treatments. Results indicated that some derivatives exhibited superior efficacy, warranting further investigation into their clinical applications .

Agricultural Field Trials

Field trials conducted on crops treated with azetidine derivatives demonstrated significant improvements in yield and reproductive control. These trials provided empirical evidence supporting the use of these compounds as effective plant growth regulators, showcasing their agricultural potential .

Data Table: Summary of Applications

作用机制

The mechanism of action of ethyl 1-benzhydrylazetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

相似化合物的比较

Similar Compounds

- Ethyl 1-benzhydrylazetidine-3-carboxylate

- Ethyl 1-benzhydrylazetidine-4-carboxylate

- Ethyl 1-benzhydrylazetidine-5-carboxylate

Uniqueness

Ethyl 1-benzhydrylazetidine-2-carboxylate is unique due to its specific substitution pattern on the azetidine ring

生物活性

Ethyl 1-benzhydrylazetidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an azetidine ring, which contributes to its unique biological properties. The synthesis of this compound typically involves the reaction of benzhydrylamine with ethyl 2-oxo-3-azetidinecarboxylate under specific conditions to yield the desired product. Various synthetic methodologies have been explored to optimize yield and purity, as described in several studies .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

- Antimicrobial Activity : Initial studies indicate that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, showing effective inhibition at low concentrations.

- Neuroprotective Effects : Research suggests that this compound may enhance neuroprotection through modulation of the endocannabinoid system, particularly by inhibiting the enzyme ABHD6, which plays a role in the hydrolysis of 2-arachidonoylglycerol (2-AG) . This modulation can lead to increased levels of 2-AG, potentially providing neuroprotective effects in conditions such as traumatic brain injury and neurodegenerative diseases .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific serine hydrolases, particularly ABHD6, which is involved in endocannabinoid metabolism. This inhibition results in enhanced signaling through cannabinoid receptors, contributing to its anti-inflammatory and neuroprotective properties .

- Modulation of Neurotransmitter Release : By affecting endocannabinoid levels, this compound may influence neurotransmitter release in the central nervous system, thereby impacting various physiological processes including pain perception and mood regulation.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 1-benzhydrylazetidine-2-carboxylate to improve yield and purity?

- Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters, including catalysts (e.g., palladium-based catalysts for coupling reactions), solvents (polar aprotic solvents like DMF or THF), and temperature gradients. For example, reflux conditions (70–100°C) may enhance cyclopropane ring formation . Purity can be assessed via HPLC (≥95% purity threshold) and structural confirmation via -NMR (e.g., integration ratios for benzhydryl protons) . A fractional factorial design can identify critical parameters while minimizing experimental runs.

Table 1: Example Reaction Conditions

| Parameter | Range/Options | Analytical Validation Method |

|---|---|---|

| Solvent | DMF, THF, Dichloromethane | -NMR, FTIR |

| Catalyst | Pd(OAc), CuI | TLC (Rf comparison) |

| Temperature | 70–100°C (reflux) | HPLC (retention time) |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer: Key techniques include:

- X-ray crystallography : Resolve stereochemistry using SHELX software (e.g., SHELXL for refinement; R-factor < 0.05 indicates high precision) .

- NMR spectroscopy : -NMR identifies carbonyl (C=O) and azetidine ring carbons, while -NMR detects splitting patterns for cyclopropane protons .

- FTIR : Confirm functional groups (e.g., ester C=O stretch at ~1740 cm) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the thermodynamic and structural properties of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculates molecular orbitals and charge distribution (e.g., HOMO-LUMO gaps for reactivity prediction). Molecular Dynamics (MD) simulations assess solvent interactions using forcefields like OPLS-AA. Validate predictions against experimental

- Solubility : Compare MD-derived solvent-accessible surface area (SASA) with experimental logP values .

- Thermodynamics : Calculate Gibbs free energy of formation (ΔG) and compare with calorimetry data .

Table 2: Example DFT Parameters

| Property | Computational Method | Validation Metric |

|---|---|---|

| HOMO-LUMO gap | B3LYP/6-311+G(d,p) | UV-Vis absorbance |

| Hydrogen bonding | AIM (Atoms in Molecules) | IR peak shifts |

Q. How should researchers resolve contradictions between experimental and computational data (e.g., viscosity, diffusion coefficients)?

- Methodological Answer: Discrepancies often arise from forcefield limitations or experimental artifacts. For viscosity:

- Experimental : Use capillary viscometers (±1% error margin) at 25–100°C.

- Computational : Apply the Stokes-Einstein equation in MD simulations. If deviations exceed 10%, recalibrate forcefield partial charges or Lennard-Jones parameters .

- Case Study : Ethyl lactate’s viscosity showed 5% deviation between MD and experiment; adjusting hydrogen bond strength in simulations reduced errors .

Q. What methodologies are recommended for assessing toxicity and environmental impact when limited data exists (e.g., no ecotoxicity studies)?

- Methodological Answer: Use tiered approaches:

- In silico : Predict LogK (hydrophobicity) via EPI Suite; apply QSAR models for acute toxicity (e.g., LC for fish) .

- In vitro : Ames test (mutagenicity) and zebrafish embryo assays (developmental toxicity).

- Extrapolation : Compare with structurally similar compounds (e.g., ethyl esters with azetidine rings) .

Q. How do solvent choices impact the reaction kinetics and stability of this compound?

- Methodological Answer: Solvent polarity and hydrogen-bonding capacity influence reaction rates and degradation. For example:

- Polar aprotic solvents (DMF) : Stabilize transition states in SN2 reactions (azetidine ring closure) but may accelerate hydrolysis at high temperatures.

- Non-polar solvents (toluene) : Reduce side reactions but slow dissolution. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS .

属性

IUPAC Name |

ethyl 1-benzhydrylazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-2-22-19(21)17-13-14-20(17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPWBUFVHLNUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344529 | |

| Record name | ethyl 1-benzhydrylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71556-64-4 | |

| Record name | ethyl 1-benzhydrylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。